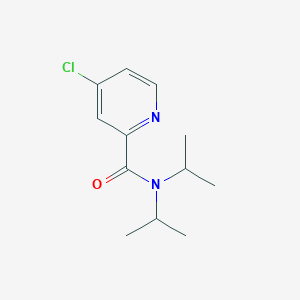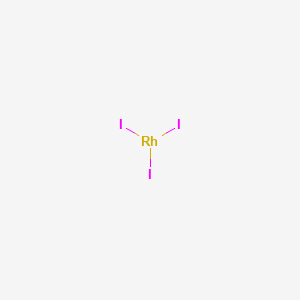![molecular formula C7H7N3O2S B070077 3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE CAS No. 163136-67-2](/img/structure/B70077.png)
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide (also known as metformin) is a widely used oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. It was first synthesized in 1922 and has been used clinically since the 1950s. Metformin has been shown to have a variety of effects on the body, including reducing hepatic glucose production, increasing glucose uptake in peripheral tissues, and improving insulin sensitivity.
作用機序
The exact mechanism of action of metformin is not fully understood, but it is thought to involve both AMP-activated protein kinase (AMPK) and the inhibition of mitochondrial complex I. Activation of AMPK leads to a decrease in hepatic glucose production and an increase in glucose uptake in peripheral tissues. Inhibition of mitochondrial complex I leads to a decrease in ATP production, which may contribute to the anti-cancer effects of metformin.
Biochemical and Physiological Effects:
Metformin has a number of biochemical and physiological effects on the body. As mentioned, it reduces hepatic glucose production and increases glucose uptake in peripheral tissues. It also reduces triglyceride and LDL cholesterol levels and may have a beneficial effect on endothelial function. Additionally, metformin has been shown to have anti-aging effects in some animal models.
実験室実験の利点と制限
One advantage of using metformin in lab experiments is that it is relatively inexpensive and widely available. Additionally, its effects on glucose metabolism are well understood, making it a useful tool for studying the role of glucose in various physiological processes. However, one limitation is that metformin has a relatively short half-life, which may make it difficult to maintain consistent levels in in vitro experiments.
将来の方向性
There are a number of potential future directions for research on metformin. One area of interest is its potential use in the treatment of cancer, as mentioned earlier. Additionally, there is growing interest in the use of metformin as an anti-aging agent, as it has been shown to increase lifespan in some animal models. Finally, there is interest in exploring the potential use of metformin in combination with other drugs for the treatment of various diseases.
合成法
The synthesis of metformin involves the reaction of dimethylamine with 2-cyanoguanidine in the presence of hydrogen chloride. The resulting product is then treated with sulfuric acid to yield metformin. This synthesis method is relatively simple and has been used for many years.
科学的研究の応用
Metformin has been extensively studied for its potential use in treating a variety of conditions beyond diabetes. For example, research has shown that metformin may have anti-cancer properties, as it has been shown to inhibit cancer cell growth and induce apoptosis in vitro. Additionally, metformin has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
CAS番号 |
163136-67-2 |
|---|---|
製品名 |
3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE |
分子式 |
C7H7N3O2S |
分子量 |
197.22 g/mol |
IUPAC名 |
3-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H7N3O2S/c1-5-9-6-3-2-4-8-7(6)13(11,12)10-5/h2-4H,1H3,(H,9,10) |
InChIキー |
PBPMLDLIJXVMQP-UHFFFAOYSA-N |
SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC=N2 |
正規SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC=N2 |
同義語 |
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3-methyl-,1,1-dioxide(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



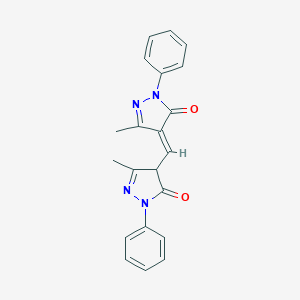
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] (1,2,3,4,5,6-14C6)cyclohexatrienecarboxylate](/img/structure/B69995.png)
![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
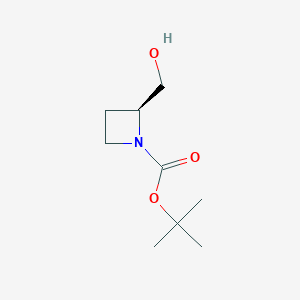
![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
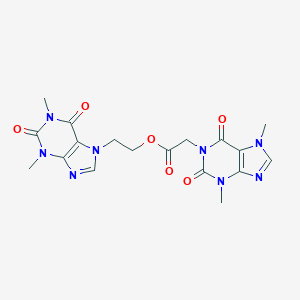

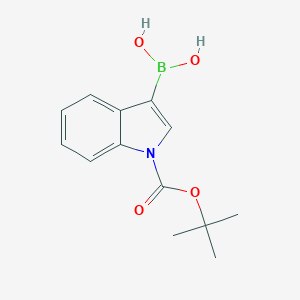
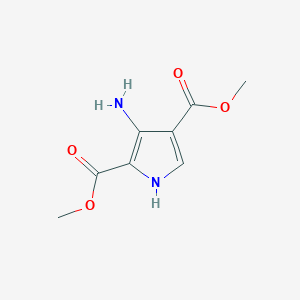
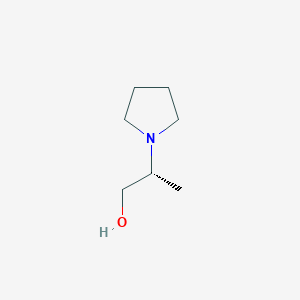
![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)
